molecular formula C10H7ClINO2 B13902764 Methyl 5-chloro-3-iodo-1H-indole-2-carboxylate

Methyl 5-chloro-3-iodo-1H-indole-2-carboxylate

Cat. No.: B13902764
M. Wt: 335.52 g/mol
InChI Key: CHIIOKKWEHICAA-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-iodo-1H-indole-2-carboxylate is a halogenated indole derivative featuring a chloro substituent at the 5-position, an iodo group at the 3-position, and a methyl ester at the 2-position. Indole derivatives are pivotal in medicinal chemistry due to their biological activities, including antiproliferative and allosteric modulation properties .

Properties

IUPAC Name

methyl 5-chloro-3-iodo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClINO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIIOKKWEHICAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Procedures

Starting Materials and General Strategy

Stepwise Preparation

Esterification of 5-chloroindole-2-carboxylic acid

The carboxylic acid group at the 2-position is converted into the methyl ester to improve solubility and reactivity.

  • Procedure: The acid is treated with methanol in the presence of concentrated sulfuric acid or methyl carbonate and sodium hydride in toluene as solvent.
  • Conditions: Reflux or warming to reflux temperature; reaction times vary from 1.5 to 3 hours for addition of reagents.
  • Yields: Esterification yields are typically high, around 75-78% under optimized conditions.
  • Notes: Using toluene as solvent improves reaction efficiency due to its higher boiling point and neutral nature.
Alternative synthetic routes and modifications
  • Buchwald–Hartwig amination: For introducing substituents at C3 position, palladium-catalyzed cross-coupling reactions can be used starting from 3-bromoindole-2-carboxylate derivatives.
  • Vilsmeier–Haack formylation: For functionalization at C3, formylation followed by reduction is an alternative pathway.
  • -Sigmatropic rearrangement: Advanced methods for polysubstituted indoles involve rearrangement reactions of N-oxyenamines catalyzed by DABCO.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
Esterification 5-chloro-1-indole, sodium hydride, methyl carbonate, toluene, reflux 1.5-3 h 75-78 Toluene solvent ratio 5-7:1 (mass), careful addition rate critical for yield
Acidification Concentrated HCl and ice mixture, pH 2-3, stirring 30 min, extraction with toluene - Controls purity and facilitates isolation of intermediate compound
Oxidation (final step) Cinchonine in toluene, hydrogen phosphide cumene, 40-45 °C, 12 h incubation 77.9 Optical purity 81.2%, solid filtrate obtained by suction filtration
Iodination N-Iodosuccinimide (NIS), BF3·Et2O, DCM, room temperature, 4 h 71-78 Regioselective C3 iodination of methyl 5-chloroindole-2-carboxylate

Mechanistic Insights and Optimization

  • The esterification step benefits from controlled addition of 5-chloro-1-indole to sodium hydride/methyl carbonate mixture to avoid side reactions and maximize yield.
  • Acidification with a specific HCl to ice ratio (1:10-12) ensures proper pH and minimizes decomposition.
  • The iodination step's regioselectivity is enhanced by Lewis acid additives, which activate the iodine source and direct electrophilic substitution to the 3-position.
  • Using toluene as solvent in esterification and oxidation steps enhances reaction rates and product stability due to its neutral and high-boiling properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products Formed

    Substitution: Formation of derivatives with different substituents on the indole ring.

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of indolines.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Methyl 5-chloro-3-iodo-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-iodo-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine and iodine substituents can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 5-chloro-3-iodo-1H-indole-2-carboxylate with structurally related indole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₁₁H₉ClINO₂ 349.56* 5-Cl, 3-I, CO₂Me Inferred antiproliferative activity
Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate C₁₁H₉ClINO₂ 349.56 5-Cl, 3-I, CO₂Et Used in SAR studies
Methyl 5-chloro-1H-indole-2-carboxylate C₁₀H₈ClNO₂ 209.63 5-Cl, CO₂Me Antiproliferative activity
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate C₁₁H₉FINO₂ 333.10 5-F, 3-I, CO₂Et Halogen variation impacts reactivity
5-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₇ClNO₂ 223.62 5-Cl, 3-CH₃, COOH Intermediate in drug synthesis

Note: Molecular weight calculated based on the formula C₁₁H₉ClINO₂ (12(11) + 1*(9) + 35.45 (Cl) + 126.9 (I) + 14 (N) + 32 (O₂)).

Key Observations:
  • Ester Group : Methyl esters (CO₂Me) reduce steric hindrance compared to ethyl esters (CO₂Et), improving metabolic stability .
  • Biological Activity : Chloro and iodo substituents synergize to enhance antiproliferative effects, as seen in related 5-chloro-indole-2-carboxylates .

Biological Activity

Methyl 5-chloro-3-iodo-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C10H8ClI NO2. The presence of halogen atoms (chlorine and iodine) in its structure is significant as these elements are often associated with enhanced biological activity.

Indole derivatives, including this compound, interact with various biological targets, leading to significant changes in cellular functions. These compounds are known to:

  • Inhibit Enzymatic Activity : They can inhibit enzymes involved in critical biochemical pathways, such as EGFR and BRAF V600E, which are implicated in cancer progression.
  • Modulate Gene Expression : By affecting transcription factors and signaling pathways, these compounds can alter gene expression profiles, influencing cell proliferation and apoptosis .

Biological Activities

The biological activities of this compound are diverse, including:

Antimicrobial Activity

Research indicates that indole derivatives exhibit antimicrobial properties against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 μg/mL against MRSA
Mycobacterium tuberculosisNot specified but noted for activity
Candida albicansModerate activity observed

These findings suggest that this compound could be effective against resistant strains of bacteria and fungi .

Anticancer Activity

Indole derivatives have shown promise in cancer therapy. For example:

  • Cell Line Studies : Compounds similar to this compound have demonstrated preferential suppression of rapidly dividing cancer cells (e.g., A549 lung cancer cells) compared to normal fibroblast cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antiviral Activity : Indole derivatives have been evaluated for their ability to inhibit HIV integrase, an essential enzyme for viral replication. Some derivatives exhibited IC50 values as low as 0.13 μM, indicating strong potential as antiviral agents .
  • Antioxidant Properties : Research has highlighted the antioxidant capabilities of indole derivatives, which may protect cells from oxidative stress and inflammation.
  • Dosage Effects : The effects of this compound in animal models remain underexplored; however, it is expected that dosage will significantly influence both efficacy and toxicity.

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